molecular formula C6H10O4S B13296191 1-Methanesulfonyl-2-methylcyclopropane-1-carboxylic acid

1-Methanesulfonyl-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B13296191
M. Wt: 178.21 g/mol
InChI Key: LZYGHVVOQYPKJF-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-2-methylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H10O4S It is characterized by the presence of a methanesulfonyl group attached to a cyclopropane ring, which also bears a carboxylic acid group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methanesulfonyl-2-methylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by the introduction of the methanesulfonyl group. The reaction conditions typically involve the use of strong bases and sulfonylating agents.

For example, a typical synthetic route might start with the cyclopropanation of a methyl-substituted alkene using a reagent such as diazomethane. The resulting cyclopropane intermediate can then be treated with methanesulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the methanesulfonyl group or to reduce the carboxylic acid to an alcohol.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methanesulfonyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

1-Methanesulfonyl-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe to study biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Methanesulfonyl-2-methylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity or function. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the cyclopropane ring can undergo ring-opening reactions, which can be exploited in various chemical transformations.

Comparison with Similar Compounds

1-Methanesulfonyl-2-methylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-Methylcyclopropane-1-carboxylic acid: This compound lacks the methanesulfonyl group, making it less reactive in certain types of chemical reactions.

    2-Methylcyclopropane-1-carboxylic acid:

    Cyclopropanecarboxylic acid: The simplest member of this class, lacking both the methyl and methanesulfonyl groups, which significantly alters its chemical properties and reactivity.

The presence of the methanesulfonyl group in this compound imparts unique reactivity and potential for diverse applications, distinguishing it from these similar compounds.

Properties

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

2-methyl-1-methylsulfonylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O4S/c1-4-3-6(4,5(7)8)11(2,9)10/h4H,3H2,1-2H3,(H,7,8)

InChI Key

LZYGHVVOQYPKJF-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C(=O)O)S(=O)(=O)C

Origin of Product

United States

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